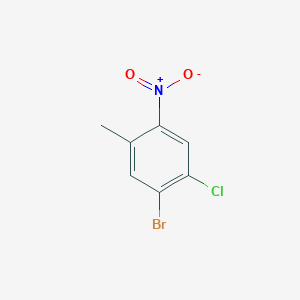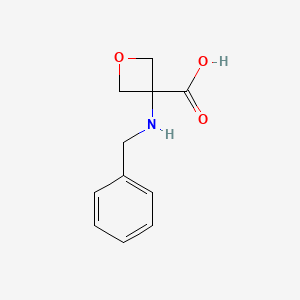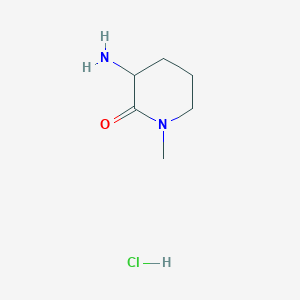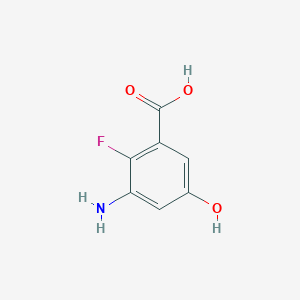
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride
Descripción general
Descripción
“(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride” is a chemical compound. It is a derivative of propanoic acid where one of the hydrogen atoms in the central methylene group is replaced by an amino group and the phenyl group is substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride” is characterized by the presence of a fluorophenyl group, a propanoic acid group, and an amino group . The exact structure would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 283.3 . The compound has a flash point of 209.1°C and a boiling point of 422.1±40.0°C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Potential in Antitumor Activity
A notable application of amino acid derivatives, closely related to (S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride, is their synthesis and subsequent use in antitumor activities. For instance, amino acid ester derivatives containing 5-fluorouracil were synthesized using a similar process. These compounds showed promising inhibitory effects against certain cancer cells, such as leukemia HL-60 and liver cancer BEL-7402, indicating potential applications in cancer treatment (Xiong et al., 2009).
Computational Studies and Structural Analysis
Computational and structural analyses of similar fluorinated amino acids have been conducted to understand their properties better. For example, a study on 3-Amino-3-(4-fluorophenyl)propionic acid, a structurally related compound, utilized ab initio and DFT computed zwitterionic models to analyze vibrational and electronic structures. Such studies provide valuable insights into the physical and chemical properties of these compounds, which can be crucial for their application in various fields (Pallavi & Tonannavar, 2020).
Biochemical and Biomedical Research
The use of similar fluorinated amino acids in biochemical and biomedical research is another significant application. For instance, dansylalanine, an amino acid derivative, was genetically encoded in yeast for selective and efficient biosynthetic incorporation into proteins. This method facilitates studies of protein structure, dynamics, localization, and biomolecular interactions, showcasing the potential of such compounds in advanced biochemical research (Summerer et al., 2006).
Enzymatic Catalysis and Pharmaceutical Intermediates
Enzymatic catalysis using β-amino acids, such as S-3-amino-3-phenylpropionic acid (closely related to the compound ), demonstrates the role of these compounds in the synthesis of pharmaceutical intermediates. A study utilized Methylobacterium Y1-6 for the biocatalysis of S-APA, an important intermediate for the pharmaceutical treatment of certain conditions. This highlights the role of such amino acids in facilitating the production of enantiopure compounds for pharmaceutical applications (Li et al., 2013).
Safety and Hazards
“(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride” is classified under GHS07 for safety. It has a signal word of warning. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(3S)-3-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDBXSVVQBASPG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)







![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)